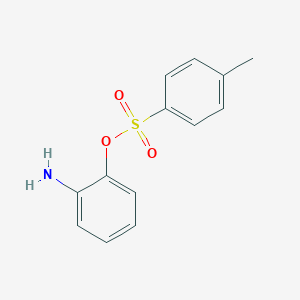

2-Aminophenyl 4-methylbenzene-1-sulfonate

Übersicht

Beschreibung

2-Aminophenyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial activity .

Biochemical Pathways

Given the potential for membrane disruption and DNA interaction, it is plausible that this compound could affect a variety of cellular processes, including cell division and protein synthesis .

Result of Action

Based on the potential mode of action, it could lead to cell death through membrane disruption and dna interaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 2-aminophenol followed by the introduction of the 4-methylbenzene group. One common method includes:

Sulfonation of 2-Aminophenol: This step involves reacting 2-aminophenol with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

Coupling with 4-Methylbenzenesulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the sulfonate group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-Aminophenyl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity makes it a valuable building block for complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form stable conjugates with biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Aminophenyl 4-chlorobenzene-1-sulfonate

- 2-Aminophenyl 4-nitrobenzene-1-sulfonate

- 2-Aminophenyl 4-methoxybenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 2-Aminophenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group, which can influence its hydrophobicity and reactivity. This makes it particularly useful in applications where specific interactions with hydrophobic environments are required.

Biologische Aktivität

2-Aminophenyl 4-methylbenzene-1-sulfonate, also known as 4-Methylbenzenesulfonic acid 2-aminophenyl ester , is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₁₃N₁O₃S

- CAS Number : 1216-96-2

- Molecular Weight : 253.31 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. It has been suggested that compounds with similar structures can exert effects through the following mechanisms:

- Antioxidant Activity : The presence of the amino group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar sulfonate compounds have shown potential in inhibiting inflammatory pathways, possibly through the modulation of cytokine release.

- Antimicrobial Properties : Research indicates that derivatives of sulfonates can exhibit antimicrobial activity against a range of pathogens, potentially making them candidates for therapeutic applications in infectious diseases.

Anticonvulsant Activity

A study on related compounds suggests that derivatives with amino substitutions may exhibit anticonvulsant properties. For instance, a compound similar to this compound was evaluated for its efficacy in the maximal electroshock seizure test, showing promising results in terms of potency and safety profile compared to established anticonvulsants like phenytoin and carbamazepine .

Antimicrobial Activity

Research has indicated that sulfonate derivatives can possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Studies

Several studies have highlighted the biological activities associated with sulfonate compounds similar to this compound:

Eigenschaften

IUPAC Name |

(2-aminophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMKKRVBCYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923879 | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-96-2 | |

| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.